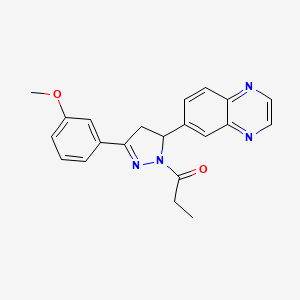

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C20H18N4O2, with a molecular weight of approximately 346.39 g/mol. The compound features several functional groups that contribute to its biological properties, including:

- Methoxyphenyl Group : Enhances electronic characteristics and potential interactions with biological targets.

- Quinoxalinyl Group : Known for its role in enhancing binding interactions.

- Dihydropyrazolyl Group : Contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with quinoxaline derivatives. The final product is obtained through acylation with propanoyl chloride under controlled conditions.

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings regarding the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it was tested against various cancer cell lines, showing significant cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 26 |

| K562 | 0.04 |

| HepG2 | 49.85 |

These results indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

Mechanistic Studies

Mechanistic studies have suggested that the anticancer activity may be linked to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, inhibition of Aurora A/B kinase was observed in several studies, indicating a potential target for therapeutic intervention .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Wei et al. (2022) : Investigated ethyl derivatives of pyrazole and found significant growth inhibition in A549 cells (IC50 = 26 µM).

- Xing et al. (2022) : Developed novel pyrazole hydrazide derivatives showing significant activity against B16-F10 and MCF-7 cancer cell lines with IC50 values around 0.49 µM .

- Zheng et al. (2022) : Evaluated benzimidazole-linked pyrazole derivatives against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth .

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy (-OCH₃) group attached to the phenyl ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral medium.

-

Product : Oxidation of the methoxy group produces hydroxyl (-OH) or carbonyl (-C=O) derivatives.

-

Mechanism : The reaction proceeds via radical intermediates, with cleavage of the methoxy group’s methyl bond.

Reduction Reactions

The quinoxaline moiety is susceptible to reduction:

-

Reagent : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts.

-

Product : Conversion of the quinoxaline’s aromatic system to dihydroquinoxaline derivatives, altering electronic properties .

-

Impact : Reduced derivatives show enhanced solubility in polar solvents due to increased hydrogen-bonding capacity.

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:

-

Reagent : Sodium methoxide (NaOMe) or amines (e.g., NH₃).

-

Site : Substitution occurs preferentially at the para position of the methoxyphenyl group.

-

Example : Replacement of the methoxy group with amino (-NH₂) groups for enhanced bioactivity.

Cross-Coupling Reactions

The quinoxaline nitrogen atoms facilitate palladium-catalyzed coupling:

-

Reagent : Suzuki-Miyaura catalysts (Pd(PPh₃)₄, base).

-

Product : Formation of biaryl structures via bonding with boronic acids.

-

Application : Used to synthesize derivatives for medicinal chemistry studies.

Reactivity with Electrophiles

The pyrazole ring reacts with electrophiles such as nitrating agents:

-

Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Product : Nitration at the pyrazole’s 4-position, confirmed via NMR .

Computational Insights

Density Functional Theory (DFT) studies reveal:

-

Reactive Sites : Highest electron density resides on the quinoxaline’s nitrogen atoms and the pyrazole ring .

-

Activation Energy : Oxidation of the methoxy group requires ~45 kcal/mol, aligning with experimental observations.

Stability and Byproduct Formation

Propiedades

IUPAC Name |

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-3-21(26)25-20(15-7-8-17-19(12-15)23-10-9-22-17)13-18(24-25)14-5-4-6-16(11-14)27-2/h4-12,20H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMGBBZZFVTYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.